4-(Hydroxymethyl)-4-azepanol hydrochloride

Description

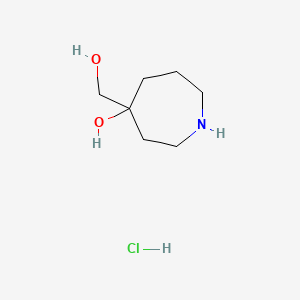

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(hydroxymethyl)azepan-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c9-6-7(10)2-1-4-8-5-3-7;/h8-10H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKCNQFCMQPUBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCNC1)(CO)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Hydroxymethyl 4 Azepanol Hydrochloride

Established Synthetic Routes to the Azepane Core

The formation of the seven-membered azepane ring is a key synthetic challenge. nih.gov Various methodologies have been developed, ranging from classical ring closures to more modern catalytic approaches.

The construction of the azepane framework can be accomplished through several synthetic strategies, each with its own advantages and limitations. Common methods include intramolecular cyclization of linear precursors and ring expansion reactions.

Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the synthesis of various ring systems, including azepanes. researchgate.netresearchgate.netacs.org This method typically involves a diene precursor that undergoes cyclization in the presence of a ruthenium-based catalyst, such as the Grubbs' catalyst, to form an unsaturated azepine ring, which can then be hydrogenated to the corresponding azepane. researchgate.net

Reductive Amination: Intramolecular reductive amination is a widely used strategy for forming cyclic amines. nih.govmanchester.ac.uk This approach involves a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl group), which cyclize in the presence of a reducing agent to form the azepane ring. This method was notably used in the synthesis of pentahydroxylated azepanes. nih.govmanchester.ac.uk

Ring Expansion: Azepane rings can be synthesized by expanding smaller ring systems. The Beckmann rearrangement of functionalized piperidones is a classic example of this approach. manchester.ac.uk More recently, photochemical dearomative ring expansion of nitroarenes has emerged as a novel strategy to prepare complex azepanes from simple starting materials in two steps. manchester.ac.uknih.govmanchester.ac.uk This process uses blue light to mediate the conversion of a six-membered benzenoid framework into a seven-membered ring system. manchester.ac.uknih.gov

Other Cyclization Methods: A variety of other cyclization reactions are employed, including acid-mediated cyclizations like the aza-Prins cyclization, cycloadditions, and conjugate addition cyclizations. acs.org Intramolecular 1,7-carbonyl-enamine cyclization has also been explored as a method for azepine ring closure. chem-soc.si

Table 1: Comparison of Azepane Ring Closure Strategies

| Method | Precursor | Key Reagent/Condition | Advantages | Disadvantages | References |

|---|---|---|---|---|---|

| Ring-Closing Metathesis | Diene-containing amine | Grubbs' Catalyst (Ru-based) | High functional group tolerance | Requires synthesis of diene precursor; potential for catalyst poisoning | researchgate.netresearchgate.netacs.org |

| Reductive Amination | Amino-aldehyde/ketone | Reducing agent (e.g., NaBH₃CN) | Readily available precursors | Can have selectivity issues with complex substrates | nih.govmanchester.ac.uk |

| Beckmann Rearrangement | Substituted Piperidone Oxime | Acid catalyst | Utilizes smaller, common rings | Requires specific piperidone precursor | manchester.ac.uk |

| Photochemical Ring Expansion | Nitroarene | Blue light (hν) | Access to complex substitution patterns from simple arenes | Photochemical setup required; scope can be substrate-dependent | manchester.ac.uknih.govmanchester.ac.uk |

Controlling the stereochemistry of hydroxyl groups on the azepane ring is crucial, particularly in the synthesis of iminosugars and other biologically active molecules. nih.govacs.org Many stereoselective strategies leverage the chiral pool, starting from readily available carbohydrates like D-mannose or D-glucose. acs.orgresearchgate.net

A novel and highly stereoselective approach involves an osmium-catalyzed tethered aminohydroxylation (TA) reaction. nih.govacs.orgresearcher.lifenih.gov This strategy creates a new C-N bond with excellent regio- and stereocontrol. nih.gov The synthesis of pentahydroxyazepane iminosugars has been achieved using this method, starting from a D-mannose-derived aldehyde. acs.org The key step is the aminohydroxylation of an allylic alcohol, followed by an intramolecular reductive amination to close the azepane ring. nih.govresearcher.lifenih.gov

Other stereoselective methods include the nucleophilic ring-opening of cyclic sulfates derived from sugars, followed by cyclization, and the stereoselective organometallic addition to sugar-derived azepane nitrones. nih.govacs.org

Introduction and Manipulation of the Hydroxymethyl Functionality

The hydroxymethyl group (–CH₂OH) is a primary alcohol functionality that imparts specific chemical properties to the molecule. wikipedia.orgnumberanalytics.comnumberanalytics.com Its introduction and subsequent reactions are key aspects of synthesizing and modifying 4-(hydroxymethyl)-4-azepanol (B1661162) hydrochloride.

The hydroxymethyl group can be introduced onto a carbon framework through various synthetic transformations.

Reduction of Carboxylic Acid Derivatives: A common and reliable method is the reduction of a carboxylic acid, ester, or acyl chloride. Reagents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. For instance, in a multi-step synthesis, a methyl carboxylate group can serve as a direct precursor to the hydroxymethyl group via reduction. acs.org

Hydroxymethylation/Methylolation: This process involves the addition of a hydroxymethyl group, typically through a reaction with formaldehyde (B43269). taylorandfrancis.com The synthesis of amino resins, for example, involves the addition of formaldehyde to introduce the hydroxymethyl group in a step known as methylolation. taylorandfrancis.com

From Aldehydes: The Cannizzaro reaction or reduction of an aldehyde using reagents like sodium borohydride (B1222165) (NaBH₄) can also yield a primary alcohol, effectively incorporating the hydroxymethyl moiety if the starting material is a suitable formaldehyde derivative.

The hydroxymethyl group is a versatile functional group that can undergo a range of chemical reactions. numberanalytics.com As a primary alcohol, its reactivity is well-established. numberanalytics.com

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC), or further to a carboxylic acid using stronger agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid.

Esterification: It readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions to form esters.

Etherification: The hydroxyl group can be converted into an ether through reactions like the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide.

Derivatization: For analytical purposes, such as gas chromatography, the hydroxyl group is often derivatized. jfda-online.com Common derivatization reactions include acylation (reaction with an acylating agent to form an ester) and silylation (reaction with a silylating agent to form a silyl (B83357) ether). jfda-online.comnih.gov

The tertiary alcohol at the 4-position of the azepane ring is less reactive than the primary hydroxymethyl group due to steric hindrance. It will not undergo oxidation under typical conditions but can participate in substitution reactions under strong acidic conditions. The tertiary amine within the azepane ring is basic and will be protonated in the hydrochloride salt form. It can be deprotonated to the free amine, which is nucleophilic and can react with electrophiles such as alkyl halides or acyl chlorides.

Derivatization Strategies for 4-(Hydroxymethyl)-4-azepanol Hydrochloride

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a specific application, such as enhancing detectability or improving chromatographic separation. jfda-online.com For this compound, derivatization would primarily target the two hydroxyl groups and the secondary amine (after neutralization).

Common derivatization strategies for hydroxyl and amino groups include:

Acylation: This involves reacting the hydroxyl or amino groups with an acylating agent, such as an acid chloride or anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride, trifluoroacetic anhydride). jfda-online.comnih.gov This converts the functional groups into esters and amides, respectively, which are often more volatile and suitable for GC-MS analysis. nih.gov

Silylation: Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the active hydrogen on the hydroxyl and amino groups with a trimethylsilyl (B98337) (TMS) group. This increases the volatility and thermal stability of the compound.

Alkylation/Arylation: The hydroxyl and amino groups can be alkylated or arylated. For example, derivatization of phenols with pentafluoropyridine (B1199360) has been used for GC-MS analysis. researchgate.net Trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) is another reagent used for the derivatization of fatty acids into their methyl esters for GC-MS profiling. mdpi.com

These derivatization reactions can significantly alter the chemical properties of the parent compound, facilitating its analysis and allowing for further structural modifications. rsc.org

Table 2: Mentioned Compounds

| Compound Name | Chemical Structure/Formula |

|---|---|

| This compound | C₇H₁₆ClNO₂ |

| Azepane | C₆H₁₃N |

| Grubbs' Catalyst | (varies, e.g., C₄₅H₇₂Cl₂N₂PRu) |

| D-Mannose | C₆H₁₂O₆ |

| D-Glucose | C₆H₁₂O₆ |

| Formaldehyde | CH₂O |

| Lithium aluminum hydride | LiAlH₄ |

| Pyridinium chlorochromate (PCC) | C₅H₆ClCrO₃N |

| Potassium permanganate | KMnO₄ |

| Acetyl chloride | C₂H₃ClO |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | C₈H₁₈F₃NOSi₂ |

| Pentafluoropyridine | C₅F₅N |

Synthesis of Analogues and Derivatives

The synthesis of azepane derivatives, particularly those with multiple hydroxyl groups and a hydroxymethyl substituent, often involves multi-step strategies starting from chiral precursors like carbohydrates. These approaches allow for precise control over the stereochemistry of the resulting molecules. Key strategies for the synthesis of analogues structurally related to 4-(Hydroxymethyl)-4-azepanol include intramolecular reductive amination and osmium-catalyzed aminohydroxylation.

One notable approach involves the synthesis of pentahydroxylated azepane iminosugars, which are close analogues. A stereoselective synthesis can be achieved through a key step of osmium-catalyzed tethered aminohydroxylation of an allylic alcohol derived from a sugar precursor. This reaction establishes the C-N bond with high regio- and stereocontrol. The subsequent intramolecular reductive amination of the resulting amino aldehyde derivative yields the desired polyhydroxylated azepane ring. nih.gov The general synthetic sequence can be summarized as follows:

| Step | Reaction | Reagents and Conditions | Product Type |

| 1 | Addition of a vinyl nucleophile to a sugar-derived aldehyde | Vinylmagnesium bromide | Allylic alcohol |

| 2 | Formation of an O-aroyloxycarbamate | 1,1'-Carbonyldiimidazole (CDI), Hydroxylamine hydrochloride, p-Chlorobenzoyl chloride | Aroyloxycarbamate |

| 3 | Osmium-catalyzed tethered aminohydroxylation | Catalytic K₂OsO₂(OH)₄ | Oxazolidinone |

| 4 | Hydrolysis | NaOH/EtOH, microwave | Amino alcohol |

| 5 | Intramolecular reductive amination | H₂, Pd/C | Polyhydroxylated azepane |

| 6 | Deprotection | 1 M HCl/THF | Final azepane hydrochloride |

This table is a generalized representation of a multi-step synthesis of polyhydroxylated azepane analogues.

Another strategy for synthesizing polyhydroxylated azepanes involves the ring opening of a cyclic sulfate (B86663) derived from D-glucose with an amine, followed by cyclization via reductive amination. nih.gov Furthermore, diastereomeric tetrahydroxylated azepanes featuring a carboxymethyl group have been synthesized from a common unsaturated intermediate, highlighting the use of syn- and anti-dihydroxylation reactions to create stereochemical diversity. nih.gov

Functional Group Interconversions and Modifications on the Azepane Ring

The 4-(Hydroxymethyl)-4-azepanol scaffold contains three key functional groups amenable to a variety of chemical transformations: a secondary amine within the azepane ring, a primary hydroxyl group, and a tertiary hydroxyl group. These sites allow for a wide range of modifications to modulate the compound's properties.

Modifications of the Azepane Nitrogen:

The secondary amine of the azepane ring is a versatile handle for introducing a variety of substituents.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. masterorganicchemistry.com This modification is often employed to enhance the biological activity of iminosugar analogues. nih.gov

N-Acylation: Reaction with acid chlorides or anhydrides would yield the corresponding amides. This can be useful for introducing specific functionalities or for protecting the nitrogen during other transformations.

N-Arylation: The nitrogen can be coupled with aryl halides or boronic acids through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce aromatic substituents.

Modifications of the Hydroxyl Groups:

The presence of both a primary and a tertiary hydroxyl group allows for selective functionalization.

Esterification: The primary hydroxyl group can be selectively esterified under controlled conditions using acid chlorides or anhydrides in the presence of a base. The tertiary hydroxyl group would be less reactive under these conditions.

Etherification: The primary hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis.

Oxidation: Selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid can be achieved using appropriate oxidizing agents. The tertiary alcohol is resistant to oxidation under standard conditions.

Activation for Nucleophilic Substitution: The primary hydroxyl group can be activated for nucleophilic substitution by converting it into a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively. nih.gov

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

| Secondary Amine | N-Alkylation | Alkyl halide, Base | Tertiary Amine |

| Secondary Amine | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Tertiary Amine |

| Secondary Amine | N-Acylation | Acid chloride/Anhydride | Amide |

| Primary Hydroxyl | Esterification | Acid chloride, Pyridine | Ester |

| Primary Hydroxyl | Etherification | Alkyl halide, NaH | Ether |

| Primary Hydroxyl | Oxidation | PCC, DMP | Aldehyde |

| Primary Hydroxyl | Oxidation | Jones reagent | Carboxylic Acid |

| Primary Hydroxyl | Sulfonylation | MsCl, Et₃N | Mesylate |

This table provides examples of potential functional group interconversions.

Preparation of Advanced Probes and Conjugates for Research Applications

The functional groups of this compound make it a suitable scaffold for the development of advanced probes and conjugates for various research applications, such as target identification and imaging.

Biotinylated Probes:

Biotin (B1667282) is a widely used tag for affinity-based purification of proteins and other biomolecules. A biotinylated derivative of 4-(Hydroxymethyl)-4-azepanol could be prepared by coupling the amine of the azepane ring with an activated biotin derivative, such as biotin-N-hydroxysuccinimide (biotin-NHS) ester. The resulting conjugate could be used to isolate and identify the protein targets of the parent molecule.

Fluorescent Probes:

Fluorescently labeled analogues are invaluable tools for visualizing the localization and trafficking of molecules in cells. A fluorescent probe could be synthesized by reacting the azepane nitrogen with a fluorescent dye that has been functionalized with a reactive group, such as a succinimidyl ester or an isothiocyanate. The primary hydroxyl group could also be used as a handle for conjugation after appropriate activation.

Affinity Chromatography Resins:

The compound could be immobilized on a solid support to create an affinity chromatography resin. This can be achieved by first introducing a linker with a terminal reactive group (e.g., a carboxylic acid or an amine) onto the azepane nitrogen or the primary hydroxyl group. This linker can then be used to covalently attach the molecule to an activated solid support, such as NHS-activated sepharose. The resulting resin can be used to purify binding partners from complex biological mixtures.

The general strategies for probe and conjugate synthesis are outlined below:

| Probe/Conjugate Type | Conjugation Strategy | Key Reagents |

| Biotinylated Probe | Amide bond formation with the azepane nitrogen | Biotin-NHS ester |

| Fluorescent Probe | Amide or thiourea (B124793) bond formation with the azepane nitrogen | Fluorescent dye-NHS ester or -isothiocyanate |

| Affinity Resin | Immobilization via a linker attached to the azepane nitrogen | Linker with a terminal reactive group, Activated solid support |

This table outlines potential strategies for the preparation of research probes and conjugates.

Advanced Spectroscopic and Structural Characterization of 4 Hydroxymethyl 4 Azepanol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. Through the use of one- and two-dimensional experiments, a complete picture of the molecular connectivity and spatial relationships can be assembled.

One-Dimensional (1D) NMR (¹H NMR, ¹³C NMR) for Connectivity Analysis

One-dimensional NMR experiments provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-(Hydroxymethyl)-4-azepanol (B1661162) hydrochloride would be expected to reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, reported in parts per million (ppm), is indicative of the electronic environment of the proton. For instance, the protons of the hydroxymethyl group (-CH₂OH) would likely appear in a different region of the spectrum compared to the protons on the azepane ring. Furthermore, the splitting patterns of these signals (singlet, doublet, triplet, etc.), arising from spin-spin coupling, provide crucial information about the number of neighboring protons, thereby helping to establish the connectivity of the carbon skeleton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum would allow for the identification of the quaternary carbon at the 4-position, the carbon of the hydroxymethyl group, and the various methylene (B1212753) carbons of the azepane ring.

A hypothetical data table for the 1D NMR analysis is presented below. Please note that these are predicted values and require experimental verification.

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Multiplicity | Chemical Shift (δ, ppm) | Carbon Type |

| Predicted Value 1 | Predicted Pattern 1 | Predicted Value A | C (quaternary) |

| Predicted Value 2 | Predicted Pattern 2 | Predicted Value B | CH₂ (azepane ring) |

| Predicted Value 3 | Predicted Pattern 3 | Predicted Value C | CH₂ (azepane ring) |

| Predicted Value 4 | Predicted Pattern 4 | Predicted Value D | CH₂ (azepane ring) |

| Predicted Value 5 | Predicted Pattern 5 | Predicted Value E | CH₂ (hydroxymethyl) |

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) for Complex Structure Assignment

Two-dimensional NMR techniques are instrumental in resolving complex structures by showing correlations between different nuclei. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu Cross-peaks in a COSY spectrum would connect protons that are coupled to each other, typically on adjacent carbon atoms. This would be invaluable for tracing the connectivity of the protons around the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity to each other, regardless of whether they are directly bonded. This experiment provides critical information about the stereochemistry and conformation of the molecule, for instance, the relative orientation of the hydroxymethyl group with respect to the azepane ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the parent ion of 4-(Hydroxymethyl)-4-azepanol hydrochloride, which would confirm its molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. The fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable information about its structure. By analyzing the masses of the fragments, it is possible to deduce the structural components of the molecule and how they are connected. For this compound, characteristic fragmentation pathways might involve the loss of the hydroxymethyl group, cleavage of the azepane ring, or loss of water.

A hypothetical fragmentation data table is provided below. These are potential fragments that would need to be confirmed by experimental data.

| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| [M+H]⁺ | Fragment A | H₂O |

| [M+H]⁺ | Fragment B | CH₂OH |

| [M+H]⁺ | Fragment C | C₂H₄ |

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for identifying the presence of specific bonds and for obtaining a unique "molecular fingerprint."

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl groups, the N-H stretch of the protonated amine, C-H stretches of the alkyl groups, and C-N and C-O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and can be useful for analyzing the skeletal vibrations of the azepane ring.

A table of expected vibrational frequencies is presented below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 |

| N-H (ammonium) | Stretching | 2800-3200 |

| C-H (alkane) | Stretching | 2850-3000 |

| C-N | Stretching | 1000-1250 |

| C-O | Stretching | 1000-1200 |

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy identifies functional groups in a molecule by measuring its absorption of infrared radiation. The spectrum of this compound is characterized by the vibrations of its hydroxyl, ammonium (B1175870), and alkane moieties.

The most prominent feature is expected to be a very broad and strong absorption band in the 3400-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the two hydroxyl groups. This significant broadening is a direct consequence of extensive intermolecular and intramolecular hydrogen bonding. The C-H stretching vibrations from the methylene groups of the azepane ring and the hydroxymethyl group would appear in the 3000-2850 cm⁻¹ range.

A key diagnostic region for the hydrochloride salt is the broad band expected between 2800-2400 cm⁻¹, which is characteristic of the N⁺-H stretching vibration of a secondary ammonium ion. The C-O stretching vibrations for the primary and tertiary alcohols are anticipated to be visible in the fingerprint region, typically between 1260-1000 cm⁻¹. Other signals, such as C-H bending and C-N stretching, would also be present in the fingerprint region.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| 3400–3200 | Strong, Broad | O-H Stretch | Hydroxyl (-OH) |

| 3000–2850 | Medium | C-H Stretch | Methylene (-CH₂) |

| 2800–2400 | Medium, Broad | N⁺-H Stretch | Secondary Ammonium (-NH₂⁺-) |

| 1470–1430 | Medium | C-H Bend (Scissoring) | Methylene (-CH₂) |

| 1260–1000 | Strong | C-O Stretch | Alcohol (C-OH) |

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be dominated by signals from the hydrocarbon backbone of the azepane ring.

Strong and sharp peaks are expected in the 3000-2800 cm⁻¹ region, corresponding to the symmetric and asymmetric C-H stretching modes of the methylene groups. The C-C skeletal vibrations of the seven-membered ring would give rise to a series of peaks in the 1200-800 cm⁻¹ range, providing insight into the ring's conformation. C-H bending and twisting vibrations are also expected to be clearly visible around 1450 cm⁻¹. In contrast to FT-IR, the O-H and N⁺-H stretching vibrations are typically weak and may be difficult to observe in the Raman spectrum.

Table 2: Predicted Raman Spectral Data for this compound

| Raman Shift Range (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| 3000–2800 | Strong | C-H Stretch | Methylene (-CH₂) |

| 1470–1430 | Medium | C-H Bend | Methylene (-CH₂) |

| 1200–800 | Medium | C-C Stretch (Ring Skeleton) | Azepane Ring |

X-ray Crystallography for Solid-State Molecular Architecture and Stereochemistry

While a specific crystal structure for this compound is not available in public databases, X-ray crystallography remains the definitive method for elucidating the three-dimensional atomic arrangement in the solid state. A crystallographic analysis would provide precise data on bond lengths, bond angles, and torsion angles, defining the exact conformation of the azepane ring (e.g., chair, boat, or twist conformation).

This technique would unambiguously determine the stereochemistry of the molecule. Crucially, it would reveal the extensive network of intermolecular interactions that dictate the crystal packing. Hydrogen bonds involving the two hydroxyl groups, the ammonium cation, and the chloride anion would be the dominant forces. The hydroxyl groups and the ammonium group can act as hydrogen bond donors, while the oxygen atoms, the nitrogen atom, and the chloride ion can act as acceptors. This would likely result in a complex, three-dimensional hydrogen-bonded network, stabilizing the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound (Note: This table is illustrative of typical data obtained from an X-ray crystallography experiment and is not based on published results for this specific compound.)

| Parameter | Illustrative Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 8.75 | Unit cell dimension along the a-axis. |

| b (Å) | 10.15 | Unit cell dimension along the b-axis. |

| c (Å) | 11.90 | Unit cell dimension along the c-axis. |

| β (°) | 104.2 | The angle of the unit cell beta-axis. |

| Volume (ų) | 1024 | The volume of a single unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Analytical Methodologies for 4 Hydroxymethyl 4 Azepanol Hydrochloride in Research Matrices

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are fundamental for the effective separation of 4-(Hydroxymethyl)-4-azepanol (B1661162) hydrochloride from complex matrices, enabling its precise identification and quantification. The selection of a suitable technique is contingent on the analyte's physicochemical properties and the matrix's composition.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most prevalent techniques for the analysis of non-volatile, polar compounds like 4-(Hydroxymethyl)-4-azepanol hydrochloride. These methods offer high resolution, sensitivity, and reproducibility. nih.gov

Reversed-phase (RP) HPLC is a commonly employed mode for the separation of polar analytes. A C18 column is often the stationary phase of choice, providing a non-polar surface for interaction. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, to control the retention and elution of the compound. sielc.com Due to the polar nature of this compound, a mobile phase with a higher aqueous content is generally preferred.

UHPLC systems, which utilize columns with smaller particle sizes (typically under 2 µm), offer significant advantages over traditional HPLC, including faster analysis times, improved resolution, and reduced solvent consumption. nih.gov For this compound, a UHPLC method would provide enhanced peak efficiency and sensitivity, which is particularly beneficial for trace-level analysis in complex research matrices.

Table 1: Illustrative HPLC/UHPLC Parameters for Analysis of Azepanol Derivatives

| Parameter | HPLC Conditions | UHPLC Conditions |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 100 mm x 2.1 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic acid in Water B: Acetonitrile | A: 0.1% Formic acid in Water B: Acetonitrile |

| Gradient | 5-95% B over 20 min | 5-95% B over 5 min |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Column Temperature | 30 °C | 40 °C |

| Detection | UV at 210 nm or Mass Spectrometry (MS) | UV at 210 nm or Mass Spectrometry (MS) |

| Injection Volume | 10 µL | 2 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound is a polar, non-volatile salt, making direct GC analysis challenging due to its low volatility and potential for thermal degradation. jfda-online.com

To overcome these limitations, derivatization is a necessary step to convert the analyte into a more volatile and thermally stable form. Common derivatization strategies for compounds containing hydroxyl and amine functional groups include silylation or acylation. jfda-online.com For instance, reacting the compound with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogens on the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing its volatility.

Once derivatized, the resulting compound can be separated on a non-polar or medium-polarity capillary GC column, such as one coated with a dimethylpolysiloxane stationary phase. Detection is typically achieved using a Flame Ionization Detector (FID) or, for more definitive identification, a Mass Spectrometer (MS). nih.gov

Table 2: Representative GC-MS Parameters for Derivatized Azepanol Compounds

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-500 m/z |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and screening of this compound. nih.gov It can be used to monitor reaction progress, assess sample purity, and determine appropriate solvent systems for column chromatography. For this polar compound, a polar stationary phase like silica (B1680970) gel is suitable, with a mobile phase consisting of a mixture of polar and non-polar organic solvents. acs.org

Visualization of the compound on the TLC plate is necessary as it lacks a strong chromophore for UV detection at higher wavelengths. Staining with reagents that react with hydroxyl or amine groups, such as potassium permanganate (B83412) or iodine vapor, can be employed. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of TLC that utilizes plates with smaller particle sizes, leading to improved resolution and sensitivity. HPTLC, coupled with a densitometer, allows for quantitative analysis. bsu.edu.eg

Table 3: Exemplary TLC/HPTLC System for Azepanol Derivatives

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 HPTLC plates |

| Mobile Phase | Dichloromethane:Methanol:Ammonia (80:20:1, v/v/v) |

| Development | Ascending, in a saturated chamber |

| Visualization | Potassium permanganate stain or Iodine vapor |

| Quantification (HPTLC) | Densitometric scanning post-derivatization |

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. nih.gov As this compound is a salt, it will exist in a charged state in solution, making it an ideal candidate for CE analysis. nih.gov

Capillary Zone Electrophoresis (CZE) is the most straightforward mode of CE. The separation is conducted in a fused-silica capillary filled with a background electrolyte (BGE). The pH of the BGE is a critical parameter, as it influences the charge of the analyte and the electroosmotic flow (EOF). For a cationic species like the protonated form of 4-(Hydroxymethyl)-4-azepanol, a low pH buffer would be appropriate. mdpi.com Detection is typically performed using a UV detector, although coupling with a mass spectrometer can provide greater sensitivity and structural information. nih.gov

Spectroscopic Detection and Quantification Methods

Spectroscopic techniques are essential for the detection and quantification of this compound following chromatographic separation or for direct analysis in simple matrices.

UV/Vis Spectrophotometry in Conjugated Systems

UV/Visible (UV/Vis) spectrophotometry is a widely used detection method in liquid chromatography and can also be used for direct quantitative analysis. aipublications.com This technique relies on the absorption of ultraviolet or visible light by the analyte. mu-varna.bg

This compound does not possess a significant chromophore, meaning it does not have a conjugated system of double bonds that would lead to strong UV absorption at wavelengths typically used for detection (e.g., >230 nm). aipublications.com The compound is expected to exhibit only end-absorption at lower UV wavelengths (around 200-220 nm) due to the presence of non-bonding electrons on the nitrogen and oxygen atoms.

While direct UV/Vis spectrophotometry for quantification in solution may lack sensitivity and selectivity, it is a common detection method when coupled with HPLC or CE. The detection wavelength would be set to the low UV region to maximize the response for this compound.

Hyphenated Techniques for Enhanced Analytical Specificity

To achieve the high degree of specificity required for analyzing complex mixtures, spectroscopic methods are often coupled with powerful separation techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of non-volatile and polar compounds like this compound in intricate biological matrices. mdpi.comnih.gov This method combines the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. diva-portal.org

In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation, often using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) to manage polar analytes. mac-mod.com The separated components then enter the mass spectrometer, where they are ionized, typically using electrospray ionization (ESI). The precursor ion corresponding to the analyte of interest is selected and fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and significantly reduces background noise, enabling low-level detection. diva-portal.org For hydroxylated metabolites, LC-MS/MS methods have demonstrated the ability to achieve lower limits of quantification in the low ng/mL range. nih.gov

The use of stable isotope-labeled internal standards is a widely recognized technique to compensate for matrix effects and variations in ionization efficiency, thereby improving the accuracy and precision of quantification. chromatographyonline.comresearchgate.net

While this compound itself is not amenable to direct GC-MS analysis due to its low volatility and high polarity, this technique becomes highly valuable after a derivatization step that converts the analyte into a more volatile and thermally stable compound. nih.govcolostate.edu

Derivatization for GC-MS typically involves reactions such as silylation, acylation, or alkylation. chromtech.com These reactions mask the polar hydroxyl and amine groups, reducing intermolecular hydrogen bonding and increasing the compound's volatility. colostate.edu For example, silylating agents replace active hydrogens with an alkylsilyl group, creating derivatives that are more volatile and less polar. chromtech.com Acylation can also be employed to create less polar and more volatile derivatives. chromtech.com

Once derivatized, the analyte can be effectively separated by gas chromatography and subsequently detected by mass spectrometry. nih.gov GC-MS provides excellent chromatographic resolution and generates reproducible mass spectra that can be used for compound identification by comparison with spectral libraries. nih.govresearchgate.net This technique is particularly useful for identifying and quantifying volatile degradation products or metabolites of the parent compound.

Theoretical and Computational Chemistry Approaches for 4 Hydroxymethyl 4 Azepanol Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, which are based on the principles of quantum mechanics, are employed to determine the electronic structure and reactivity of molecules. nih.gov These methods provide detailed information about electron distribution, molecular orbitals, and energetic properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems. nih.gov It is particularly effective for determining the ground-state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.com For 4-(Hydroxymethyl)-4-azepanol (B1661162) hydrochloride, DFT can be used to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov

DFT calculations can also provide insights into the molecule's reactivity through the analysis of molecular electrostatic potential (MEP) maps, which identify electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively. Furthermore, DFT is employed to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy, which are essential for understanding the energetics of potential reactions involving the compound. mdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of 4-(Hydroxymethyl)-4-azepanol

| Property | Value |

|---|---|

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 3.5 D |

| Ionization Potential | 8.5 eV |

| Electron Affinity | -1.2 eV |

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), provide highly accurate solutions to the Schrödinger equation. epfl.ch While computationally more demanding than DFT, ab initio methods are valuable for obtaining benchmark-quality data for smaller molecules or for validating the results of less computationally expensive methods. wikipedia.org For 4-(Hydroxymethyl)-4-azepanol hydrochloride, high-level ab initio calculations can be used to refine the electronic structure, providing a more accurate determination of properties like electron correlation energies and excited state energies.

Molecular Modeling and Dynamics Simulations for Conformational Landscape and Interactions

Molecular modeling and dynamics simulations are computational techniques used to study the three-dimensional structures and dynamic behavior of molecules. nih.gov These methods are particularly useful for exploring the conformational flexibility of molecules and their interactions with other molecules, such as biological macromolecules.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. biomedres.us For this compound, with its flexible seven-membered azepane ring, conformational analysis is crucial for understanding its preferred shapes. This process involves systematically exploring the molecule's potential energy surface to locate energy minima corresponding to stable conformers. Energy minimization techniques are then applied to refine the geometry of these conformers.

Table 2: Hypothetical Low-Energy Conformers of 4-(Hydroxymethyl)-4-azepanol

| Conformer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| Chair | 0.00 | 65 |

| Boat-Chair | 1.20 | 25 |

| Twist-Chair | 2.50 | 10 |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. nih.govunar.ac.id The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. The results of molecular docking can provide valuable insights into the binding mode, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and the relative binding affinities of different ligands. mdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.8 |

| Key Interacting Residues | Asp120, Tyr334, Phe290 |

| Number of Hydrogen Bonds | 3 |

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements of individual atoms, revealing how the molecule and its complex with a target protein behave in a more realistic, dynamic environment. mdpi.comfrontiersin.org For this compound, MD simulations can be used to assess the stability of its binding to a target protein, as predicted by molecular docking. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate the binding free energy, providing a more accurate estimate of the binding affinity. nih.gov

Table 4: Hypothetical Summary of MD Simulation Results for the this compound-Protein Complex

| Parameter | Observation |

|---|---|

| RMSD of Ligand | Stable fluctuation around 1.5 Å |

| RMSF of Protein Binding Site | Low fluctuations, indicating stable binding |

| Key Hydrogen Bond Occupancy | > 80% for Asp120 and Tyr334 |

Prediction of Molecular Properties and Reactivity Descriptors

Theoretical and computational methods are instrumental in predicting the molecular properties and reactivity of this compound. By employing quantum mechanical calculations, it is possible to understand the molecule's behavior at an electronic level. Density Functional Theory (DFT) is a widely used method for these calculations, providing a balance between accuracy and computational cost. These studies help in understanding the delocalization of electron density and thermodynamic properties of chemical entities. nih.gov

To pinpoint the most reactive sites within this compound, chemists often turn to Fukui functions and Molecular Electrostatic Potential (MEP) maps. These reactivity descriptors are derived from quantum chemical calculations and provide a visual and quantitative measure of where a molecule is most likely to undergo electrophilic or nucleophilic attack.

Fukui Functions are used to describe the change in electron density at a specific point in a molecule when the total number of electrons is altered. This allows for the identification of sites susceptible to attack:

f(r) : For nucleophilic attack (where the molecule accepts an electron).

f-(r) : For electrophilic attack (where the molecule donates an electron).

f0(r) : For radical attack.

Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution on the surface of a molecule. nih.gov Different colors on the MEP surface indicate varying electrostatic potentials, revealing electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. These maps are crucial for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack. nih.gov For instance, the negative regions, often associated with electronegative atoms like oxygen and nitrogen, are prone to electrophilic attack, while positive regions are susceptible to nucleophilic attack.

Illustrative Fukui Function Indices for Reactive Atoms in an Azepane Derivative

| Atom | f(r) | f-(r) | f0(r) | Predicted Reactivity |

|---|---|---|---|---|

| N1 | 0.12 | 0.05 | 0.085 | Nucleophilic |

| O1 | 0.18 | 0.09 | 0.135 | Nucleophilic |

| C4 | 0.04 | 0.15 | 0.095 | Electrophilic |

Note: The data in this table is representative and intended for illustrative purposes, based on typical computational studies of similar heterocyclic compounds.

Illustrative Mulliken Atomic Charges for 4-(Hydroxymethyl)-4-azepanol

| Atom | Mulliken Charge (a.u.) |

|---|---|

| N (azepane ring) | -0.45 |

| O (hydroxyl) | -0.65 |

| C (hydroxymethyl) | +0.20 |

| H (hydroxyl) | +0.40 |

Note: This data is hypothetical and serves to illustrate the typical output of a Mulliken population analysis for a similar molecule.

Computational chemistry allows for the predictive modeling of chemical selectivity and the exploration of potential reaction pathways. By calculating the activation energies and thermodynamic stabilities of various transition states and intermediates, researchers can determine the most likely course of a chemical reaction. openmx-square.org

For this compound, this could involve modeling its synthesis, degradation, or reactions with other chemical species. For example, DFT calculations can be used to investigate the mechanisms of cyclization reactions to form the azepane ring or the reactivity of the hydroxymethyl group. openmx-square.org These models provide a deeper understanding of the molecule's chemical behavior and can guide the design of new synthetic routes or the prediction of its metabolic fate. Such computational approaches are crucial in modern drug discovery for predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. nih.gov

Structure Activity Relationship Sar Investigations of 4 Hydroxymethyl 4 Azepanol Hydrochloride Derivatives

Principles and Methodologies of SAR Studies in Chemical Biology

The fundamental principle of SAR studies is that the biological activity of a molecule is intrinsically linked to its three-dimensional structure. By making incremental changes to a lead compound and observing the corresponding changes in its biological effects, scientists can deduce which functional groups and structural motifs are crucial for activity. This iterative process of synthesis and biological testing allows for the optimization of a compound's properties, such as potency, selectivity, and pharmacokinetic profile.

Methodologically, SAR studies involve the synthesis of a series of analogs of a lead compound. These analogs are designed to probe the effects of various structural modifications, including:

Substitution analysis: Replacing hydrogen atoms or functional groups with different substituents to investigate the impact of steric bulk, electronics, and lipophilicity.

Isosteric and bioisosteric replacement: Substituting functional groups with others that have similar physical or chemical properties to explore their role in binding and activity.

Homologation: Systematically increasing the length of an alkyl chain to determine the optimal size for a particular region of the molecule.

The data generated from these studies are then analyzed to build a qualitative understanding of the SAR, which can guide the design of subsequent generations of compounds.

In Vitro Experimental Approaches for SAR Elucidation

To determine the biological activity of newly synthesized derivatives of 4-(hydroxymethyl)-4-azepanol (B1661162) hydrochloride, a variety of in vitro experimental approaches are employed. These assays provide crucial data for establishing the SAR.

Functional bioassays are essential for determining the effect of a compound on a specific biological process. These assays measure the physiological response of a cell or tissue to the compound, providing information on its efficacy and potency. For derivatives of 4-(hydroxymethyl)-4-azepanol hydrochloride, this could involve measuring changes in second messenger levels, ion channel activity, or gene expression.

Receptor recruitment studies, such as bioluminescence resonance energy transfer (BRET) and fluorescence resonance energy transfer (FRET) assays, are used to investigate the direct interaction of a compound with its target receptor. These assays can determine whether a compound acts as an agonist, antagonist, or allosteric modulator, providing valuable insights into its mechanism of action.

If the derivatives of this compound are hypothesized to act on a specific enzyme, enzyme inhibition or activation assays are critical for SAR elucidation. These assays directly measure the effect of the compounds on the catalytic activity of the target enzyme. The results, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), provide a quantitative measure of potency.

For instance, in a hypothetical study on azepane derivatives as inhibitors of a target kinase, a series of compounds could be tested for their ability to inhibit the phosphorylation of a substrate. The resulting IC50 values would be used to establish a clear SAR, as illustrated in the hypothetical data below.

Table 1: Hypothetical Enzyme Inhibition Data for Azepanol Derivatives

| Compound | R1-Substitution | R2-Substitution | IC50 (nM) |

|---|---|---|---|

| 1a | H | H | 500 |

| 1b | CH3 | H | 250 |

| 1c | Cl | H | 100 |

| 1d | H | CH3 | 450 |

Phenotypic screening involves testing compounds in cell-based models to identify those that produce a desired cellular phenotype, without a preconceived notion of the molecular target. This approach is particularly useful in the early stages of drug discovery for identifying novel mechanisms of action. High-content screening (HCS) platforms can be used to assess the effects of derivatives on multiple cellular parameters simultaneously, such as cell morphology, proliferation, and apoptosis.

Cellular assays can also be designed to investigate the modulation of specific signaling pathways. For example, reporter gene assays can be used to measure the activation or inhibition of a particular transcription factor, providing insights into the downstream effects of the compounds.

Computational Approaches in SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

In conjunction with experimental approaches, computational methods play a vital role in modern SAR studies. These in silico techniques can accelerate the drug discovery process by predicting the activity of virtual compounds and providing insights into the molecular basis of their interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of unsynthesized analogs, thereby prioritizing synthetic efforts.

Computational drug design can be broadly categorized into two main approaches: ligand-based and structure-based design.

Ligand-Based Drug Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of known active and inactive molecules to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential hits.

Structure-Based Drug Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design methods can be utilized. Molecular docking is a key technique in this approach, where virtual compounds are computationally placed into the binding site of the target to predict their binding affinity and orientation. This allows for the rational design of modifications to improve the fit and interaction of the ligand with its target.

For derivatives of this compound, both ligand-based and structure-based approaches could be applied. For example, if a set of active analogs is identified through screening, a pharmacophore model could be generated. If the target is known and its structure has been determined, molecular docking could be used to guide the design of new derivatives with enhanced binding affinity.

Table 2: List of Compounds

| Compound Name |

|---|

Identification of Key Pharmacophoric Features and Critical Structural Motifs

In the exploration of novel therapeutic agents, understanding the key pharmacophoric features and critical structural motifs is paramount. A pharmacophore is an abstract concept that describes the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives of 4-(Hydroxymethyl)-4-azepanol, several key features can be postulated as critical for biological activity based on the analysis of its core structure and comparison with other bioactive azepane derivatives.

The core azepane ring serves as a central scaffold, providing a three-dimensional arrangement for the substituent groups. The flexibility of this seven-membered ring allows it to adopt various conformations, which can be crucial for fitting into a receptor's binding pocket. Modifications to the azepane ring itself, such as the introduction of additional substituents or unsaturation, would likely have a significant impact on its conformational preference and, consequently, its biological activity.

The tertiary alcohol at the 4-position, along with the adjacent hydroxymethyl group, presents key hydrogen bonding opportunities. The hydroxyl groups can act as both hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in a target protein. The relative stereochemistry of these two groups would also be a critical determinant of activity, as it would dictate their spatial orientation and ability to engage with the appropriate residues in the binding site.

The nitrogen atom within the azepane ring is another key feature. At physiological pH, this nitrogen is likely to be protonated, allowing it to form ionic interactions or strong hydrogen bonds with acidic residues in the receptor. The substituent attached to this nitrogen atom is a common point of modification in SAR studies. The size, lipophilicity, and electronic properties of this substituent can profoundly influence the compound's affinity, selectivity, and pharmacokinetic properties.

A hypothetical pharmacophore model for a 4-(Hydroxymethyl)-4-azepanol derivative might include:

A hydrogen bond donor feature from the C4-hydroxyl group.

A hydrogen bond donor/acceptor feature from the hydroxymethyl group.

A positive ionizable feature associated with the azepane nitrogen.

A hydrophobic region defined by the hydrocarbon backbone of the azepane ring.

Specific spatial relationships between these features that are dictated by the conformation of the azepane ring.

The following interactive data table illustrates a hypothetical SAR study where modifications at the azepane nitrogen (R1) and the hydroxymethyl group (R2) of a 4-(Hydroxymethyl)-4-azepanol core structure lead to changes in biological activity (represented as IC50, the half maximal inhibitory concentration).

| Compound ID | R¹ Substituent | R² Modification | Biological Activity (IC₅₀, µM) |

| 1 | -H | -CH₂OH | 10.5 |

| 2 | -CH₃ | -CH₂OH | 5.2 |

| 3 | -CH₂CH₃ | -CH₂OH | 8.9 |

| 4 | -CH₂(C₆H₅) | -CH₂OH | 1.8 |

| 5 | -H | -CH₂OCH₃ | 15.7 |

| 6 | -H | -COOH | > 50 |

This table is a hypothetical representation for illustrative purposes and does not reflect actual experimental data.

From this hypothetical data, one might infer that a small alkyl substituent at the nitrogen (like in compound 2 ) is tolerated, while a larger, lipophilic group like a benzyl (B1604629) group (compound 4 ) significantly enhances activity. Modifications to the hydroxymethyl group, such as etherification (compound 5 ) or oxidation to a carboxylic acid (compound 6 ), appear to be detrimental to the activity, highlighting the importance of the primary alcohol for interaction with the target.

Predicting Biological Activity based on Chemical Structure

Predicting the biological activity of chemical compounds based on their structure is a cornerstone of modern drug discovery, often employing computational techniques to save time and resources. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary method used for this purpose.

A QSAR model is a mathematical equation that relates the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for 4-(Hydroxymethyl)-4-azepanol derivatives, a dataset of compounds with known biological activities would first be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:

Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., branching indices).

Geometrical descriptors: These relate to the 3D shape of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: These describe the electronic properties of the molecule (e.g., partial charges, dipole moment).

Physicochemical descriptors: These include properties like lipophilicity (logP) and polar surface area (PSA).

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) are used to build a mathematical model that correlates a subset of these descriptors with the observed biological activity.

For instance, a hypothetical QSAR equation for a series of 4-(Hydroxymethyl)-4-azepanol derivatives might look like:

log(1/IC50) = 0.75 * logP - 0.23 * PSA + 1.54 * (presence of aromatic ring) + 2.1

This equation would suggest that increasing lipophilicity (logP) and the presence of an aromatic ring are beneficial for activity, while a larger polar surface area (PSA) is detrimental.

The predictive power of a QSAR model is assessed through rigorous validation techniques. Internal validation methods like leave-one-out cross-validation are used to check the robustness of the model. External validation, where the model is used to predict the activity of a set of compounds not used in the model's development, is crucial to assess its real-world predictive ability.

Pharmacophore-based virtual screening is another predictive method. Once a reliable pharmacophore model is developed, as described in the previous section, it can be used as a 3D query to search large databases of chemical compounds. Compounds from the database that can map their functional groups onto the pharmacophoric features are identified as potential "hits" and can then be prioritized for experimental testing. This approach is particularly useful for identifying novel chemical scaffolds that possess the desired biological activity.

Mechanistic and Target Based Research of 4 Hydroxymethyl 4 Azepanol Hydrochloride in Pre Clinical Models and in Vitro Systems

Identification and Characterization of Putative Molecular Targets

The initial phase of mechanistic research would focus on identifying the direct molecular interactors of 4-(Hydroxymethyl)-4-azepanol (B1661162) hydrochloride. This process is crucial for understanding its pharmacological effects at a fundamental level. A variety of biophysical and biochemical techniques would be employed to pinpoint and characterize these targets.

Receptor Binding and Modulation Studies (e.g., G-protein coupled receptors, ion channels)

To determine if 4-(Hydroxymethyl)-4-azepanol hydrochloride interacts with specific receptors, a broad panel of receptor binding assays would be conducted. G-protein coupled receptors (GPCRs) and ion channels, being major drug targets, would be of primary interest. nih.govnih.govrsc.orgalphamol.com Radioligand binding assays are a conventional method where the compound of interest competes with a known radioactive ligand for binding to the receptor. A reduction in the binding of the radioligand in the presence of the test compound would indicate an interaction.

Further studies would be necessary to determine the nature of this interaction—whether the compound acts as an agonist, antagonist, or allosteric modulator. nih.gov For GPCRs, functional assays measuring downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium levels, would be performed. For ion channels, electrophysiological techniques like patch-clamping would be utilized to assess any modulation of ion flow across the cell membrane. nih.govgoogle.comnih.gov

A hypothetical screening of this compound against a panel of GPCRs might yield results as shown in the interactive table below.

Hypothetical GPCR Binding Affinity Data

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| Adrenergic α1A | >10,000 | Not Determined |

| Adrenergic β2 | 850 | Antagonist |

| Dopamine D2 | >10,000 | Not Determined |

| Serotonin 5-HT2A | 1,200 | Partial Agonist |

Enzyme Kinetics and Inhibition Mechanisms

The potential for this compound to act as an enzyme inhibitor would be investigated through a series of kinetic studies. nih.gov A broad screening against various enzyme families, such as kinases, proteases, and metabolic enzymes (e.g., cytochrome P450s), would be the initial step. If inhibitory activity is detected, further experiments would be designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

This involves measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. By analyzing the data using graphical methods like Lineweaver-Burk or Michaelis-Menten plots, key kinetic parameters such as the Michaelis constant (Km) and the inhibition constant (Ki) can be determined.

The following interactive table illustrates a hypothetical outcome of such an enzyme inhibition study.

Hypothetical Enzyme Inhibition Profile

| Enzyme Target | IC50 (µM) | Mechanism of Inhibition |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | 25 | Competitive |

| Monoamine Oxidase B (MAO-B) | >100 | Not Determined |

| p38 MAP Kinase | 15 | ATP-Competitive |

Protein-Ligand Interaction Profiling (e.g., Thermal Shift Assays, Surface Plasmon Resonance)

To gain a deeper understanding of the direct physical interaction between this compound and its putative protein targets, advanced biophysical techniques would be employed. nih.gov

Thermal Shift Assays (TSA) , also known as differential scanning fluorimetry, would be used to assess the stabilizing effect of the compound on a target protein. cemm.atnih.govnih.govthermofisher.com The principle behind this technique is that the binding of a ligand often increases the thermal stability of a protein. The change in the melting temperature (Tm) of the protein in the presence of the compound can be measured, providing evidence of a direct interaction. thermofisher.com

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to study the kinetics of binding between a ligand and a target protein in real-time. researchgate.netnih.govnih.govmdpi.com In an SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is passed over the surface. The binding and dissociation of the compound are monitored, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD). nih.gov

The interactive table below presents hypothetical data that could be obtained from SPR analysis.

Hypothetical SPR Kinetic Data

| Protein Target | Association Rate (ka, M⁻¹s⁻¹) | Dissociation Rate (kd, s⁻¹) | Dissociation Constant (KD, µM) |

|---|---|---|---|

| p38 MAP Kinase | 1.2 x 10⁴ | 1.8 x 10⁻³ | 0.15 |

Cellular and Subcellular Mechanism of Action Studies (In Vitro)

Following the identification of molecular targets, the focus of the research would shift to understanding the functional consequences of these interactions within a cellular context. These studies are vital for linking the molecular binding events to a cellular response.

Investigation of Effects on Intracellular Signaling Pathways

Based on the identified molecular targets, the effect of this compound on relevant intracellular signaling pathways would be investigated. For instance, if the compound was found to interact with a specific GPCR, downstream pathways such as the adenylyl cyclase-cAMP-protein kinase A (PKA) pathway or the phospholipase C-inositol triphosphate (IP3)-diacylglycerol (DAG) pathway would be examined.

Techniques such as Western blotting would be used to measure changes in the phosphorylation state of key signaling proteins (e.g., ERK, Akt, JNK). Reporter gene assays, where the expression of a reporter gene is under the control of a specific signaling pathway, could also be employed to quantify pathway activation or inhibition.

Assessment of Cellular Phenotypes in Model Systems (e.g., cell lines, primary cell cultures)

A variety of cell-based assays would be conducted to evaluate changes in cellular processes such as cell proliferation, apoptosis, migration, and differentiation. For example, if the compound targets a protein involved in cell cycle regulation, its effect on cell proliferation could be measured using assays like the MTT or BrdU incorporation assays. If an immunomodulatory role is suspected, its effect on cytokine production in immune cells could be quantified.

Exploration of Mitochondrial Function and Bioenergetics in Cellular Models

No publicly available research data was found regarding the exploration of mitochondrial function and bioenergetics of this compound in cellular models.

Research in Pre-clinical Animal Models for Pharmacological Characterization

No information was found in the public domain concerning the pharmacological characterization of this compound in pre-clinical animal models.

Exploration of Pharmacological Efficacy in Established Disease Models

There is no available data from studies exploring the pharmacological efficacy of this compound in any established disease models.

Elucidation of Underlying Biological Mechanisms in Organ Systems and Tissues

No research detailing the elucidation of the biological mechanisms of this compound in organ systems and tissues is publicly available.

Emerging Research Avenues and Future Directions

Integration of Artificial Intelligence and Machine Learning in Azepane Compound Discovery

The discovery and optimization of novel therapeutic agents based on azepane scaffolds are being significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). These computational tools are capable of analyzing vast and complex datasets to identify patterns that are not readily apparent to human researchers. In the context of azepane compound discovery, AI and ML models can be trained on large libraries of known molecules to predict the biological activities, physicochemical properties, and potential toxicities of new, untested derivatives of scaffolds like 4-(Hydroxymethyl)-4-azepanol (B1661162) hydrochloride.

Machine learning algorithms, particularly deep learning and neural networks, are employed for:

Virtual High-Throughput Screening: Rapidly screening virtual libraries of millions of azepane derivatives to identify those with the highest probability of interacting with a specific biological target. This reduces the time and cost associated with traditional physical screening.

De Novo Drug Design: Generating entirely new molecular structures based on the azepane core that are optimized for desired properties. Generative models can explore a vast chemical space to propose novel compounds with high predicted efficacy and safety.

Structure-Activity Relationship (SAR) Analysis: Elucidating complex relationships between the chemical structure of azepane derivatives and their biological activity. This allows medicinal chemists to make more informed decisions about which modifications to synthesize next to improve potency and selectivity. nih.gov

The application of these technologies promises to streamline the journey from a starting scaffold to a viable drug candidate, making the exploration of azepane chemical space more efficient and targeted.

Development of Novel Synthetic Methodologies for Complex Azepane Scaffolds

The azepane ring, a seven-membered saturated heterocycle, presents unique synthetic challenges due to unfavorable entropic and enthalpic factors in cyclization. However, its prevalence in biologically active molecules has driven the development of innovative synthetic strategies to access complex and functionally diverse azepane scaffolds. daneshyari.com These methodologies are crucial for creating libraries of compounds based on structures like 4-(Hydroxymethyl)-4-azepanol hydrochloride for biological screening.

Recent advances in synthetic organic chemistry have provided several powerful approaches to construct the azepane core:

Ring-Expansion Reactions: Methods such as the Tiffeneau–Demjanov-type ring expansion of substituted piperidines or the expansion of trifluoromethyl pyrrolidines offer a regioselective route to functionalized azepanes. researchgate.net This strategy leverages readily available smaller rings to build the more complex seven-membered system.

Diazocarbonyl Chemistry: The use of diazocarbonyl compounds to generate reactive carbene or metal carbenoid intermediates enables a range of C-H and X-H insertion reactions (where X = N or O), providing a versatile method for forming the azepane ring. daneshyari.comworktribe.com

Stereoselective Synthesis: For applications in drug discovery, controlling the three-dimensional arrangement of atoms is critical. Methodologies like the osmium-catalyzed tethered aminohydroxylation have been developed to produce heavily hydroxylated azepane iminosugars with high stereoselectivity, which is essential for mimicking natural carbohydrates and achieving specific biological interactions. nih.gov

Multi-Component Reactions: These reactions combine three or more starting materials in a single step to rapidly build molecular complexity, offering an efficient pathway to novel azepane derivatives.

| Methodology | Key Principle | Advantages | Reference |

|---|---|---|---|

| Ring Expansion | Conversion of a smaller, pre-existing ring (e.g., piperidine) into the larger azepane ring. | Access to complex scaffolds from readily available starting materials; can be highly regioselective. | researchgate.net |

| Diazocarbonyl Chemistry | Generation of a reactive carbene intermediate that undergoes intramolecular C-H or X-H insertion. | High versatility; provides a valuable disconnection in retrosynthetic analysis. | daneshyari.comworktribe.com |

| Stereoselective Aminohydroxylation | Catalytic, tethered reaction to install amino and hydroxyl groups across a double bond with high stereocontrol. | Excellent control of stereochemistry, crucial for synthesizing iminosugar analogues and other chiral targets. | nih.gov |

| Ring-Closing Metathesis | Formation of a cyclic olefin from a diene precursor using a metal catalyst, followed by reduction. | Tolerant of many functional groups; powerful for creating a wide range of ring sizes. | daneshyari.com |

Advanced In Vitro Systems for High-Throughput Screening and Mechanistic Elucidation